molecular formula C16H24O4 B106377 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid CAS No. 18484-32-7

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid

Cat. No.: B106377
CAS No.: 18484-32-7
M. Wt: 280.36 g/mol
InChI Key: HCTVUXYVRWXMGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KT-362 involves multiple steps, starting with the preparation of the benzothiazepine core. The key steps include:

Industrial Production Methods

Industrial production of KT-362 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

KT-362 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of KT-362 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

KT-362 has a wide range of scientific research applications, including:

Mechanism of Action

KT-362 exerts its effects by acting as an antagonist of calcium channels, potassium channels, and sodium channels. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular calcium levels. This leads to vasodilation and antiarrhythmic effects . The compound also affects the action potentials of cardiac cells by suppressing various membrane ionic currents .

Comparison with Similar Compounds

KT-362 is unique in its ability to act on multiple ion channels simultaneously. Similar compounds include:

KT-362 stands out due to its multi-targeted approach, making it a valuable compound in cardiovascular research .

Biological Activity

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantyl group, which is known for enhancing the lipophilicity and biological activity of various molecules. Its structure can be represented as follows:

C12H17O4\text{C}_{12}\text{H}_{17}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its anti-inflammatory potential.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by modulating key signaling pathways related to cell growth and survival.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:

Study TypeModel UsedFindingsReference
In vitroHuman cancer cell linesInduced apoptosis and inhibited proliferation
In vivoMouse modelsReduced tumor size and improved survival rates
Mechanistic studyCell signaling assaysInhibited NF-kB pathway activation

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Inflammation Models : In animal models of chronic inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammation.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Properties

IUPAC Name

4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVUXYVRWXMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939901
Record name 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18484-32-7
Record name Succinic acid, mono(1-(1-adamantyl)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018484327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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